molecular formula C11H12F3NO B182620 N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 2339-19-7

N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B182620
CAS No.: 2339-19-7
M. Wt: 231.21 g/mol
InChI Key: XHWKHSSEIHAIPC-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]butanamide is a fluorinated aromatic amide characterized by a butanamide backbone linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a critical structural feature, known for its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in biological systems .

Key structural attributes include:

  • Molecular formula: C₁₁H₁₂F₃NO (inferred from analogs like 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide) .
  • Functional groups: Amide bond (-CONH-) and trifluoromethylphenyl moiety.

Properties

CAS No.

2339-19-7

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16)

InChI Key

XHWKHSSEIHAIPC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Butanamide Derivatives with Trifluoromethylphenyl Substitutions

Several analogs share the butanamide backbone but differ in branching or additional substituents:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
N-[3-(Trifluoromethyl)phenyl]butanamide C₁₁H₁₂F₃NO Straight-chain butanamide Under investigation (structural basis)
3-Methyl-N-[2-(trifluoromethyl)phenyl]butanamide C₁₂H₁₄F₃NO Methyl branch at position 3 of butanamide Higher lipophilicity (PSA: 29.1)
2-Ethyl-N-[2-(trifluoromethyl)phenyl]butanamide C₁₃H₁₆F₃NO Ethyl branch at position 2 of butanamide Increased steric bulk
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇ClF₃N₂O₃S Sulfonylamino and chloro substituents Potential pesticidal activity

Structural Insights :

  • Sulfonylamino groups: Enhance hydrogen-bonding capacity and may improve target binding, as seen in pesticidal compounds like flutolanil (a benzamide analog) .

Benzamide and Heterocyclic Analogs

Compounds with aromatic or heterocyclic cores but similar -CF₃ phenyl groups:

Compound Name Molecular Formula Core Structure Key Properties/Applications Reference
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₁₁F₃N₂O Benzamide with amino group Enhanced binding via NH₂ interaction
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide C₁₆H₁₀F₃NO₂ Benzofuran-carboxamide Rigid heterocyclic scaffold
N-(3,4-Difluorophenyl)-3-oxobutanamide C₁₀H₉F₂NO₂ Ketone-modified butanamide Altered metabolic stability

Functional Comparisons :

  • Benzamide vs. Butanamide: Benzamide derivatives (e.g., 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide) exhibit planar aromatic cores, favoring π-π stacking in drug-receptor interactions, whereas butanamides offer conformational flexibility .

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